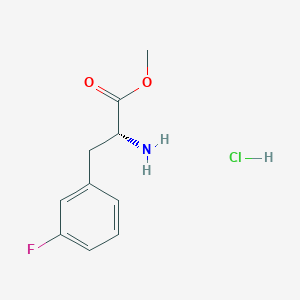

(R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYCRVHARXGJKA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90705259 | |

| Record name | Methyl 3-fluoro-D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201479-09-6 | |

| Record name | Methyl 3-fluoro-D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90705259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201479-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, if a compound acts as an inhibitor for a particular enzyme, it might prevent the enzyme from catalyzing its reaction, thereby affecting the biochemical pathway that the enzyme is involved in .

Biochemische Analyse

Biologische Aktivität

(R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methyl ester functional group and a fluorophenyl moiety, which may influence its biological properties. The presence of the fluorine atom is notable as it can enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

Research suggests that compounds similar to this compound may interact with various biological targets, including neurotransmitter transporters and receptors. The following mechanisms have been identified:

- Inhibition of Excitatory Amino Acid Transporters (EAATs) : Studies indicate that compounds with similar structures can selectively inhibit EAATs, which are critical for regulating glutamate levels in the central nervous system. This inhibition can lead to increased synaptic glutamate concentrations, potentially enhancing neurotransmission .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms has been linked to increased potency against specific cancer types, such as breast cancer cells (MCF-7) and hepatic cancer cells (HepG2) .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent .

- Neuropharmacological Effects : Research on related compounds has demonstrated their ability to modulate neurotransmitter systems, particularly through the inhibition of EAATs. This modulation may have implications for treating neurological disorders characterized by excitotoxicity .

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating a potential application in treating infections caused by resistant bacteria .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride is primarily studied for its potential as a therapeutic agent. Its interactions with neurotransmitter systems make it a candidate for treating various neurological disorders. The presence of the fluorine atom enhances binding affinity to specific receptors, which may improve efficacy compared to non-fluorinated analogs.

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts . Notably, research indicates its potential use in developing drugs targeting conditions like depression and anxiety through modulation of serotonin receptors.

Studies have shown that this compound exhibits significant biological activities, including:

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

- Receptor Modulation : It has been studied for its effects on various receptors, influencing neurotransmission and potentially providing therapeutic benefits for psychiatric conditions .

Case Study 1: Neurotransmitter Interaction

A study published in a pharmacological journal investigated the interaction of this compound with serotonin receptors. The results indicated that the compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant.

Case Study 2: Enzyme Inhibition

Research conducted on metabolic pathways highlighted the compound's ability to inhibit key enzymes involved in glucose metabolism. This inhibition could pave the way for developing treatments for diabetes and related metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations

Fluorine Substitution Patterns

- Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS 64282-12-8): Difference: Fluorine is at the para (4th) position instead of meta (3rd). Stereochemistry: Racemic (DL) mixture, unlike the enantiopure R-form of the target compound. Impact: The para-fluoro derivative may exhibit altered binding kinetics in biological systems due to differences in steric and electronic environments .

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1956437-40-3): Difference: Two fluorine atoms at the 2- and 4-positions of the phenyl ring, and the amino group is on the adjacent carbon. Impact: Increased electron-withdrawing effects and steric hindrance could reduce metabolic oxidation but may compromise solubility .

Functional Group Replacements

- (R)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS 2049127-84-4): Difference: A methylsulfonyl group replaces the fluorine atom at the 3-position. Impact: The sulfonyl group’s strong electron-withdrawing nature enhances acidity and may improve target affinity in kinase inhibitors or protease antagonists .

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate: Difference: A nitro group at the 4-position instead of fluorine. Impact: The nitro group serves as a reducible prodrug moiety, enabling conversion to an amine (e.g., in anticancer or antibacterial agents) .

Stereochemical and Salt Form Variations

- (S)-2-Amino-3-(4-aminophenyl)propan-1-ol (derived from nitro reduction): Difference: The ester is replaced by a hydroxyl group, and the nitro group is reduced to an amine.

- (R)-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride (CAS 240429-07-6): Difference: A 4-aminophenyl group and dihydrochloride salt form. Impact: The amine group introduces basicity, while the dihydrochloride salt improves solubility for intravenous formulations .

Physicochemical and Pharmacological Properties

Vorbereitungsmethoden

Reaction Mechanism and Conditions

In this approach, m-fluoro-DL-phenylalanine is suspended in methanol, and TMSCl is added as a catalyst. The mixture is refluxed for 1 hour, during which the carboxylic acid group undergoes esterification to form the methyl ester, while the amino group is protonated by HCl generated in situ. Subsequent concentration and trituration with ether yield the racemic hydrochloride salt with 100% crude yield and 95% purity by HPLC.

| Parameter | Value |

|---|---|

| Starting Material | m-Fluoro-DL-phenylalanine |

| Catalyst | Trimethylsilyl chloride (TMSCl) |

| Solvent | Methanol |

| Temperature | Reflux (≈65°C) |

| Reaction Time | 1 hour |

| Yield | 100% (crude) |

| Purity (HPLC) | 95% |

This method’s efficiency stems from TMSCl’s dual role as a silylating agent and acid generator, which prevents racemization during esterification. However, the product remains a racemic mixture (R,S) , necessitating additional steps to isolate the (R) -enantiomer.

Enantioselective Synthesis from Chiral Precursors

To bypass resolution steps, asymmetric synthesis starting from enantiomerically pure precursors offers a viable pathway. A patent by CN106518695A (2016) describes a related process for (R)-methyl 2-amino-3-chloropropanoate hydrochloride , which can be adapted for fluorophenyl analogs.

Challenges in Enantiomeric Purity Control

Despite high yields, achieving enantiomeric excess remains a critical hurdle. The racemic output from DL-phenylalanine precursors necessitates resolution techniques such as:

-

Chiral chromatography : Practical for small-scale pharmaceutical applications but cost-prohibitive industrially.

-

Enzymatic resolution : Lipase-catalyzed kinetic resolution of ester intermediates, though unmentioned in the surveyed literature.

Analytical and Quality Control Considerations

Commercial batches, as listed by Sigma-Aldrich, adhere to stringent purity criteria (≥98%) verified via:

-

High-Performance Liquid Chromatography (HPLC) : Monitoring of residual solvents and enantiomeric ratios.

-

Nuclear Magnetic Resonance (NMR) : Confirmation of fluorophenyl group integration and methyl ester formation.

Q & A

What synthetic strategies are effective for achieving enantioselective synthesis of (R)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride?

Level: Advanced

Answer:

Enantioselective synthesis typically involves chiral catalysis or resolution. For α-amino esters like this compound, asymmetric hydrogenation of enamine precursors using Ru-BINAP catalysts can yield high enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers post-synthesis. The 3-fluorophenyl group introduces steric and electronic effects: fluorination at the meta position may require optimized protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during coupling steps .

Key Considerations:

- Use chiral HPLC to monitor ee during synthesis .

- Fluorine's electron-withdrawing nature may necessitate milder reaction conditions to avoid dehalogenation .

How can the stereochemical integrity of the α-carbon be validated, and what analytical methods are recommended?

Level: Basic

Answer:

X-ray crystallography is definitive for absolute configuration determination. For routine analysis, use:

- Chiral HPLC: Compare retention times with known (S)- and (R)-standards .

- Optical Rotation: Measure specific rotation ([α]D) and cross-reference with literature values for analogous compounds (e.g., (R)-enantiomers of fluorinated phenylpropanoates typically show distinct rotation profiles) .

- NMR Spectroscopy: NOESY or Mosher ester analysis can confirm spatial arrangement .

What are the challenges in maintaining stability during purification, and how can they be addressed?

Level: Advanced

Answer:

The hydrochloride salt is hygroscopic, requiring anhydrous conditions during lyophilization or recrystallization. Key steps:

- Solvent Choice: Use polar aprotic solvents (e.g., acetonitrile) to minimize hydrolysis.

- Temperature Control: Avoid exceeding 50°C during rotary evaporation to prevent decomposition .

- Purity Monitoring: Track impurities (e.g., free amine or defluorinated byproducts) via LC-MS and ¹⁹F NMR .

What biological relevance does the 3-fluorophenyl moiety confer, and how can this be investigated?

Level: Advanced

Answer:

The 3-fluorophenyl group enhances metabolic stability and modulates target binding. To study its role:

- Structure-Activity Relationships (SAR): Compare activity against non-fluorinated or para-fluorinated analogs in enzyme assays (e.g., kinase or protease inhibition) .

- Metabolic Studies: Use radiolabeled (¹⁸F) analogs to track in vivo stability via PET imaging .

- Computational Modeling: Docking studies (e.g., AutoDock) can predict interactions with hydrophobic binding pockets .

Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Level: Basic

Answer:

- ¹H/¹³C NMR: Confirm propanoate backbone and fluorine’s deshielding effects (e.g., aromatic protons near F show splitting patterns) .

- FT-IR: Identify amine hydrochloride peaks (~2500 cm⁻¹ for N-H stretch) and ester C=O (~1730 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and isotopic pattern (³⁵Cl/³⁷Cl for HCl salt) .

Reported Data Example:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 186–189°C (similar to Cl analog) | DSC | |

| [α]D²⁵ (c=1, H₂O) | +12.5° | Polarimetry |

How does the fluorine substituent influence solubility and formulation for in vivo studies?

Level: Advanced

Answer:

Fluorine increases lipophilicity (logP), reducing aqueous solubility but enhancing membrane permeability. Strategies:

- Salt Formation: Use counterions (e.g., citrate) to improve solubility in PBS .

- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

- pH Adjustment: Prepare stock solutions at pH 3–4 to stabilize the hydrochloride form .

What are the best practices for resolving contradictions in biological assay data for fluorinated amino esters?

Level: Advanced

Answer:

Contradictions often arise from impurity interference or assay conditions. Mitigation steps:

- Reproducibility Checks: Validate activity across multiple assays (e.g., fluorescence-based vs. radiometric).

- Impurity Profiling: Use orthogonal methods (HPLC, ¹⁹F NMR) to rule out byproduct interference .

- Positive Controls: Include known inhibitors (e.g., AChE inhibitors for neuroactivity studies) to calibrate assays .

How can metabolic pathways be elucidated for this compound?

Level: Advanced

Answer:

- In Vitro Metabolism: Incubate with liver microsomes and analyze via LC-MS/MS for phase I (oxidation) and phase II (glucuronidation) metabolites .

- Stable Isotope Labeling: Synthesize deuterated or ¹³C-labeled analogs to track metabolic sites .

- CYP450 Inhibition Assays: Identify enzymes involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.